molecular formula C10H14ClN B1668847 Chlorphentermine CAS No. 461-78-9

Chlorphentermine

Cat. No. B1668847
CAS RN: 461-78-9
M. Wt: 183.68 g/mol
InChI Key: ZCKAMNXUHHNZLN-UHFFFAOYSA-N
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Description

Chlorphentermine, also known by trade names Apsedon, Desopimon, and Lucofen, is a serotonergic appetite suppressant of the amphetamine family . Developed in 1962, it is the 4-chloro derivative of the better-known appetite suppressant phentermine . Chlorphentermine acts as a highly selective serotonin releasing agent (SRA) .


Molecular Structure Analysis

The molecular formula of Chlorphentermine is C10H14ClN . The molecular weight is 183.68 g/mol .


Physical And Chemical Properties Analysis

Chlorphentermine has properties similar to those of dextroamphetamine . It is well absorbed following oral administration . The half-life of Chlorphentermine is approximately 40 hours .

Safety And Hazards

Chlorphentermine is no longer used due to safety concerns . It has a serotonergic effects profile similar to other withdrawn appetite suppressants such as fenfluramine and aminorex, which were found to cause pulmonary hypertension and cardiac fibrosis following prolonged use .

properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKAMNXUHHNZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022806
Record name Chlorphentermine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100-102 °C at 2.00E+00 mm Hg, 100-102 °C @ 2 MM HG
Record name Chlorphentermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name CHLORPHENTERMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/
Record name CHLORPHENTERMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

MOST ANOREXIANTS ARE STIMULANTS OF CNS ... RESULTS OF ... ANIMAL STUDIES HAVE SUGGESTED, BUT NOT PROVED, THAT ALL ANOREXIANTS EXCEPT MAZINDOL ... AFFECT APPETITE CONTROL CENTERS OF HYPOTHALAMUS ... . /ANOREXIANTS/, MOST ANOREXIANTS ARE STIMULANTS OF CNS ... ., The binding of chlorphentermine to phospholipids in alveolar lavage materials and lung cells was studied in rats. In a preliminary experiment, lungs removed from male Sprague Dawley rats were lavaged. The lavage fluid was incubated with 10 mM chlorphentermine and 50 micromolar 1-anilino-8-naphthalene sulfonate. After differential centrifugation, the extent of binding of chlorphentermine to phospholipids in the various lavage fractions was determined using a fluorometric assay based on 1-anilino-8-naphthalene sulfonate. Chlorphentermine was bound equally to phospholipids in all fractions. Male Sprague Dawley rats were injected with 25 mg/kg (14)C labeled chlorphentermine daily for 3 days. They were killed 24 hr after the last dose and the lungs were removed and lavaged. The extent of chlorphentermine/phospholipid binding in the cell free whole lavage fluid, alveolar macrophages, type II cells, and other pneumocytes was determined. Chlorphentermine was bound to phospholipids in whole lavage fluid in a 1:100 mole ratio. Chlorphentermine bound to phospholipids in the alveolar macrophages, type II cells, and other lung lung cells in mole ratios of 1:18, 1:33, and 1:333, respectively. The authors conclude that chlorphentermine binds to pulmonary surfactant phospholipids in vitro. In vivo, it binds to phospholpids in at least three different compartments: acellular lavage fluid, alveolar macrophages, and type II cells. The interaction of chlorphentermine with phosphoplipids may impair phospholipid degradation resulting in phospholipidosis in surfactant materials and alveolar macrophages.
Record name CHLORPHENTERMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Chlorphentermine

Color/Form

LIQUID

CAS RN

461-78-9
Record name Chlorphentermine
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Record name Chlorphentermine [INN:BAN]
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Record name Chlorphentermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01556
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Record name Chlorphentermine
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Record name Chlorphentermine
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Record name CHLORPHENTERMINE
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Record name CHLORPHENTERMINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303
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Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)acetamide (259 mg, 1.00 mmol) in dioxane (5.0 mL) was added conc. hydrochloric acid (20 mL). After stirring at 105° C. for 16 hours, the reaction mixture was poured onto ice and basified by the addition of saturated aq. sodium bicarbonate to pH>8. The mixture was extracted with ethyl acetate and the combined organic fractions were washed with water, dried over sodium sulfate and concentrated under vacuum. The crude product was then purified by reverse phase flash chromatography (0 to 25% acetonitrile in aq. 0.01% formic acid) to give 1-(4-chlorophenyl)-2-methylpropan-2-amine (70 mg, 38% yield) as a white solid.
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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